1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-14-5-4-6-15(9-14)13-24(21,22)19-16-10-18-20(11-16)12-17-7-2-3-8-23-17/h4-6,9-11,17,19H,2-3,7-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQQPCSHGKPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the oxan-2-yl group: This step involves the alkylation of the pyrazole ring with an oxan-2-yl halide in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the resulting intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring and the pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Oxidized derivatives of the aromatic and pyrazole rings.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Applications
1. Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
2. Antiparasitic Properties
The compound's potential as an antiparasitic agent has been explored in various studies. Pyrazole derivatives have shown efficacy against parasites such as Plasmodium spp., which causes malaria. The mechanism often involves interference with the parasite's metabolic pathways, making it a promising candidate for further development .
3. Anticancer Activity
Emerging research suggests that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .
Agricultural Applications
1. Agrochemical Use
Pyrazole compounds are also being investigated for their applications in agrochemicals, particularly as pesticides and herbicides. Their ability to disrupt specific biological pathways in pests makes them suitable candidates for developing new agricultural products .
Case Study 1: Anti-inflammatory Efficacy
A study published in 2011 evaluated a series of pyrazole derivatives for their anti-inflammatory properties using animal models. The results indicated that compounds structurally similar to 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide exhibited significant reductions in paw edema compared to control groups .
Case Study 2: Antiparasitic Activity
In a study focusing on malaria treatment, derivatives were synthesized and tested against Plasmodium falciparum. The results showed a notable decrease in parasitemia levels, suggesting that modifications to the pyrazole structure could enhance its activity against malaria parasites .
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Biology: It could disrupt microbial cell walls or interfere with inflammatory pathways.
Materials Science: Its electronic properties may be exploited in the design of semiconductors or other advanced materials.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- The oxan-2-ylmethyl group in the target compound introduces a polar ether oxygen, likely improving aqueous solubility compared to purely aromatic substituents (e.g., 3-methoxyphenylmethyl in or 3-trifluoromethylbenzyl in ).
Electronic Effects
- The methoxy group in is electron-donating, which may influence electronic interactions with biological targets.
Biological Activity
The compound 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a novel pyrazole derivative that has drawn attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 39.70 µM against the MCF7 breast cancer cell line, suggesting a moderate level of cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 39.70 |
| Hep-2 | 3.25 |
| P815 | 17.82 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In a comparative study, some derivatives achieved up to 85% inhibition of IL-6 at a concentration of 10 µM , indicating that this class of compounds could be effective in managing inflammatory conditions .
The biological activity of this compound is closely related to its interaction with specific molecular targets. Pyrazole derivatives often act as inhibitors of various enzymes, including cyclooxygenases and monoamine oxidases (MAO). The presence of the sulfonamide group enhances binding affinity to these targets, potentially increasing their therapeutic efficacy .
Study on Cytotoxicity
In a study published in Frontiers in Pharmacology, several pyrazole analogs, including our compound, were assessed for their cytotoxic effects on the MCF7 cell line. The study highlighted that compounds with a similar structure exhibited significant inhibition of cell viability, reinforcing the potential of pyrazole derivatives in cancer therapy .
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives showed that compounds with similar functional groups significantly reduced edema in animal models. The study reported that certain derivatives achieved comparable efficacy to established anti-inflammatory drugs like dexamethasone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
